molecular formula C18H24N2O3 B6538764 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide CAS No. 1060261-91-7

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide

Cat. No.: B6538764
CAS No.: 1060261-91-7
M. Wt: 316.4 g/mol
InChI Key: HYLXAQWAYQAVBX-UHFFFAOYSA-N
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Description

N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane core linked to a substituted phenyl group. The phenyl ring is para-substituted with a 2-(morpholin-4-yl)-2-oxoethyl chain, combining lipophilic (cyclopentane, phenyl) and polar (morpholine, carboxamide) moieties. Such structural motifs are common in medicinal chemistry, where carboxamides are often explored for their pharmacokinetic properties and target-binding capabilities .

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(20-9-11-23-12-10-20)13-14-5-7-16(8-6-14)19-18(22)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLXAQWAYQAVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the morpholine derivative, followed by the introduction of the phenyl group and the cyclopentanecarboxamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the phenyl group, using reagents like halides or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, altering their activity. The phenyl group may facilitate binding to hydrophobic pockets, while the cyclopentanecarboxamide moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several carboxamide derivatives, particularly those with cyclopentane or aromatic substitutions. Below is a detailed comparison:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide C₁₈H₂₃N₂O₃ Cyclopentane, morpholin-4-yl-2-oxoethyl, carboxamide ~329.4 Polar morpholine group enhances solubility; cyclopentane improves metabolic stability .
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide C₁₉H₁₇ClF₃NO Chloro-trifluoromethylphenyl, phenylcyclopentane 367.79 Electron-withdrawing groups (Cl, CF₃) may enhance binding affinity to hydrophobic targets .
Cyclopropylfentanyl C₂₃H₂₉N₂O 4-Anilidopiperidine, cyclopropane 350.5 High lipophilicity contributes to potent opioid receptor activity .
SID7969543 C₂₇H₂₅N₂O₆ Isoquinolinyl, benzodioxin, ethoxypropanoate 485.5 Ethoxypropanoate ester improves bioavailability; benzodioxin enhances CNS targeting .

Functional Group Analysis

  • Morpholine vs. Piperidine/Anilido Groups : The morpholine ring in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with cyclopropylfentanyl’s lipophilic piperidine-anilido motif. This difference likely reduces blood-brain barrier penetration compared to fentanyl derivatives .
  • Cyclopentane vs. Cyclopropane : Cyclopentane’s larger ring size may confer greater conformational flexibility compared to cyclopropane in cyclopropylfentanyl, influencing target selectivity .

Pharmacological Implications

  • The carboxamide group could mimic peptide bonds, making it a candidate for protease inhibition.
  • The morpholine moiety may engage in hydrogen bonding with serine or threonine residues in enzyme active sites, similar to DY131 ().

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